molecular formula C4H2D6O B1142642 Cyclopropyl--d4-Methyl-d2 Alcohol CAS No. 1219805-67-0

Cyclopropyl--d4-Methyl-d2 Alcohol

Cat. No.: B1142642
CAS No.: 1219805-67-0
M. Wt: 78.14269067
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Description

Chemical Identity and Nomenclature

Cyclopropyl–d4-Methyl-d2 Alcohol is systematically named (2,2,3,3-tetradeuteriocyclopropyl)-(1,1-dideuteriomethyl) alcohol , reflecting the positions of deuterium substitution. Key identifiers include:

Property Value Source
CAS Number 1219805-67-0
Molecular Formula C₄D₆H₂O
Molecular Weight 78.14 g/mol
Synonyms Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol; (2,2,3,3-tetradeuterio-cyclopropyl)-methanol-d2

The compound’s structure consists of a cyclopropyl ring with four deuterium atoms (at C2 and C3) and a methyl group with two deuterium atoms, enhancing its utility in isotopic tracing.

Historical Context of Deuterated Cyclopropyl Compounds

Deuterated compounds emerged prominently in the 1980s, with patents highlighting their use in modifying pharmacokinetics and toxicity profiles. Cyclopropyl–d4-Methyl-d2 Alcohol builds on this legacy, enabling precise tracking of reaction intermediates and metabolic pathways. Early applications of deuterated alcohols, such as selectively labeled benzyl alcohol, demonstrated the kinetic isotope effect’s role in elucidating enzymatic mechanisms, a principle extended to cyclopropyl derivatives.

Significance in Isotopic Labeling Research

Deuterium incorporation alters vibrational frequencies and reaction kinetics, making this compound invaluable for:

  • NMR Spectroscopy : Deuterium’s low natural abundance (0.015%) minimizes background noise, enhancing signal resolution in ¹H and ¹³C NMR. For example, in acetone-d₆, cyclopropyl–d4-methyl-d2 alcohol exhibits distinct shifts for residual protons, aiding in structural assignments.
  • Mechanistic Studies : The kinetic isotope effect (KIE) slows hydrogen/deuterium bond cleavage, allowing researchers to isolate transient intermediates in ring-expansion reactions.

Properties

CAS No.

1219805-67-0

Molecular Formula

C4H2D6O

Molecular Weight

78.14269067

Synonyms

Cyclopropyl--d4-Methyl-d2 Alcohol

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

  • Catalyst Loading : 1–4 g per 20 g substrate.

  • Solvents : Cycloheptane or heptane minimizes polar interactions that promote ring-opening.

  • Temperature : Elevated temperatures (>40°C) increase n-butanol byproduct formation via cyclopropane ring hydrogenolysis.

Industrial-Scale Optimization

A 250 mL pressure reactor charged with 1 g Raney cobalt and 20 g cyclopropanecarboxaldehyde (96.95% purity) at 40°C and 4.45 bar D₂ yielded 99.3% cyclopropylmethanol-d₀ with <1% n-butanol after 20 hours. Post-synthesis deuterium exchange is required to introduce d₄ and d₂ labels.

Isotopic Exchange Deuteration Using Iridium Catalysts

α-Selective Deuteration of Alcohols

Iridium(III)-bipyridonate complexes enable direct C(sp³)–H deuteration at the α-position of alcohols using D₂O as the deuterium source. For cyclopropylmethanol, this method selectively replaces hydrogen atoms on the methyl group adjacent to the hydroxyl group.

Reaction Conditions and Scope

  • Catalyst : [IrCp*(P(CH₃)₃)Cl₂] (1–5 mol%).

  • Solvent : Tetrahydrofuran (THF) or water.

  • Temperature : 25–80°C under inert atmosphere.
    Kinetic studies reveal a two-step mechanism: (1) alcohol dehydrogenation to cyclopropanecarboxaldehyde, followed by (2) aldehyde deuteration and re-hydrogenation to form cyclopropyl–d₀-methyl-d₂ alcohol.

Functional Group Tolerance

The iridium system tolerates coordinative groups (e.g., imidazole, tetrazole), making it suitable for complex intermediates. For example, deuteration of losartan potassium (a cyclopropyl-containing pharmaceutical) achieved 95% isotopic incorporation at the methyl group without epimerization.

Multi-Step Synthesis via Intermediate Formation

Deuterium Incorporation Strategies

  • Early-Stage Deuteration : Using deuterated amines (e.g., ND₂CH₂C₆H₄OMe) introduces deuterium into the cyclopropyl ring.

  • Late-Stage Exchange : Treating alcohol intermediates with D₂O and acidic/basic catalysts achieves methyl group deuteration.

Comparative Analysis of Preparation Methods

Yield and Selectivity Metrics

MethodCatalystTemperature (°C)Pressure (bar)Selectivity (%)Isotopic Purity (%)
Catalytic HydrogenationRaney Co/Ni20–502.4–5.293–10099.3 (d₀)
Iridium ExchangeIr(III)-bipy25–80Ambient>9598.5 (d₂)
Multi-Step Synthesis20–25Ambient75–8590–95

Industrial vs. Laboratory Suitability

  • Catalytic Hydrogenation : Preferred for large-scale production due to high throughput and catalyst recyclability.

  • Iridium Exchange : Ideal for precision deuteration in drug development but limited by iridium cost.

  • Multi-Step Synthesis : Reserved for custom isotopic labeling in research settings.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl–d4-Methyl-d2 Alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl–d4-methyl-d2 ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the alcohol to cyclopropyl–d4-methyl-d2 alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in Cyclopropyl–d4-Methyl-d2 Alcohol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: Cyclopropyl–d4-methyl-d2 ketone.

    Reduction: Cyclopropyl–d4-methyl-d2 alkane.

    Substitution: Cyclopropyl–d4-methyl-d2 chloride or bromide.

Scientific Research Applications

Mechanistic Studies in Chemistry

Cyclopropyl-d4-methyl-d2 alcohol serves as a tracer in chemical reactions to elucidate reaction pathways and intermediates. Its deuterated nature allows researchers to observe kinetic isotope effects, where the presence of deuterium alters reaction rates compared to hydrogen.

Case Study : A study examining the oxidation of cyclopropyl-d4-methyl-d2 alcohol demonstrated that the C-D bond's strength influences the reaction pathway, leading to distinct products compared to its non-deuterated counterpart.

Metabolic Studies in Biology

In biological research, this compound is utilized to trace metabolic pathways. By incorporating deuterated compounds into biological systems, researchers can monitor the transformation and incorporation of these compounds into biomolecules.

Data Table: Metabolic Tracing Applications

Application AreaDescriptionExample Use Case
MetabolismTracing metabolic pathwaysStudying drug metabolism in liver cells
PharmacokineticsAnalyzing absorption and distributionEvaluating drug efficacy in clinical trials

Drug Development

The pharmaceutical industry employs cyclopropyl-d4-methyl-d2 alcohol in the design of deuterated drugs. Deuteration can enhance pharmacokinetic properties such as stability, bioavailability, and half-life.

Case Study : Research on deuterated analogs of existing drugs has shown improved therapeutic profiles due to altered metabolic pathways resulting from the presence of deuterium .

Industrial Applications

In industrial chemistry, cyclopropyl-d4-methyl-d2 alcohol is used for synthesizing deuterated materials and polymers. These materials are essential for specialized applications in various fields including electronics and materials science.

Synthetic Routes

The synthesis of cyclopropyl-d4-methyl-d2 alcohol can be achieved through several methods:

  • Deuteration of Cyclopropylmethanol : Utilizing deuterium gas (D2) with a catalyst like palladium on carbon under high-pressure conditions.
  • Hydrogenation of Cyclopropylmethyl Ketone : Involves using deuterated reagents for high isotopic purity .

Mechanism of Action

The mechanism of action of Cyclopropyl–d4-Methyl-d2 Alcohol involves its interaction with molecular targets through its hydroxyl group. The deuterium atoms in the compound influence its chemical reactivity and stability. In biological systems, the deuterium atoms can alter the metabolic pathways and rates of enzymatic reactions, leading to different pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs .

Comparison with Similar Compounds

    Cyclopropylmethanol: A non-deuterated analog with similar chemical properties but different NMR spectral characteristics.

    Cyclopropyl–d4-methyl-d2 ketone: An oxidized form of Cyclopropyl–d4-Methyl-d2 Alcohol.

    Cyclopropyl–d4-methyl-d2 chloride: A substituted derivative of Cyclopropyl–d4-Methyl-d2 Alcohol.

Uniqueness: Cyclopropyl–d4-Methyl-d2 Alcohol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and alters its reactivity, making it valuable in various scientific and industrial applications .

Biological Activity

Cyclopropyl--d4-Methyl-d2 Alcohol is a deuterated alcohol that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl ring and deuterated methyl groups, which can influence its pharmacokinetic properties. The presence of deuterium can enhance metabolic stability and alter the compound's interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Studies have shown that compounds with similar structures often act as modulators of serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation, appetite control, and other central nervous system functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective agonistic properties at the 5-HT2C receptor. For instance, related compounds have been shown to have an EC50 value in the low nanomolar range, indicating potent activity. The stereochemistry of these compounds significantly affects their biological efficacy, with certain enantiomers displaying enhanced potency compared to others .

Data Tables

Compound EC50 (nM) Receptor Activity
This compoundTBD5-HT2CAgonist
Trans-2-phenylcyclopropylmethylamine135-HT2CAgonist
Trans-aminomethyl-2-phenylcyclopropaneTBD5-HT2A/5-HT2BSelective Agonist

Note: TBD indicates that specific EC50 values for this compound are yet to be determined.

Case Studies

  • Neuropharmacological Effects : A study investigating the effects of cyclopropyl derivatives on neurodegenerative disorders found that compounds similar to this compound could inhibit monoamine reuptake, suggesting potential applications in treating depression and anxiety disorders .
  • Synthesis and Evaluation : Research on the synthesis of cyclopropyl-containing drugs highlighted the importance of structural modifications in enhancing biological activity. The synthesis of this compound involved advanced methodologies such as Zr→Zn transformations and cyclopropanation reactions, which are critical for creating libraries of bioactive compounds .
  • Pharmacological Profiling : A comprehensive pharmacological profiling of cyclopropyl derivatives revealed their potential as antidepressants through their action on serotonin receptors. The findings indicated that these compounds could serve as lead candidates for further development in psychiatric therapeutics .

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